molecular formula C15H28O2 B099968 2-Ethylhexyl cyclohexanecarboxylate CAS No. 16397-74-3

2-Ethylhexyl cyclohexanecarboxylate

Cat. No.: B099968
CAS No.: 16397-74-3
M. Wt: 240.38 g/mol
InChI Key: LIIGSIGMAHCMQM-UHFFFAOYSA-N
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Description

2-Ethylhexyl cyclohexanecarboxylate is a chemical ester of interest in industrial and polymer chemistry research. Its primary investigated application is as a potential plasticizer or a structural analog and metabolic precursor to other commercially significant plasticizers. Researchers are exploring such cyclohexane-based esters as alternative plasticizers to replace ortho-phthalates, which have raised health and environmental concerns . Studies on related compounds, such as bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate, focus on their application in creating flexible polyvinyl chloride (PVC) for medical devices like blood storage bags, aiming to provide materials with reduced leaching and lower toxicity profiles . The compound's utility in toxicological research is also significant. Investigations into the skin absorption and systemic uptake of similar high molecular weight plasticizers are critical for understanding their metabolic pathways and biological fate . These studies are vital for assessing the safety of chemical exposures in occupational and environmental settings. Furthermore, 2-Ethylhexyl cyclohexanecarboxylate serves as a valuable intermediate in organic synthesis, providing a cyclohexane scaffold for constructing more complex molecular architectures in medicinal and materials chemistry.

Properties

CAS No.

16397-74-3

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-ethylhexyl cyclohexanecarboxylate

InChI

InChI=1S/C15H28O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3

InChI Key

LIIGSIGMAHCMQM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1CCCCC1

Canonical SMILES

CCCCC(CC)COC(=O)C1CCCCC1

Other CAS No.

16397-74-3

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 240.38 g/mol
  • IUPAC Name : 2-ethylhexyl cyclohexanecarboxylate
  • Structure : The compound features a cyclohexane ring connected to an ester functional group, which contributes to its plasticizing properties.

Applications in Plasticization

Plasticizers are substances added to materials, particularly polymers, to increase their flexibility and workability. 2-Ethylhexyl cyclohexanecarboxylate is particularly effective in this role due to its compatibility with various polymers.

  • Usage in Products :
    • Medical Devices : Utilized in the production of blood bags, respiratory masks, and catheters due to its biocompatibility.
    • Food Packaging : Employed in cling films and food containers, ensuring safety and flexibility.
    • Toys and Childcare Articles : Its safety profile makes it suitable for use in toys, especially those intended for young children.

The compound is noted for its effectiveness in applications requiring close human contact, making it a preferred choice in sensitive environments like medical and food-related products .

Organic Synthesis

In organic chemistry, 2-Ethylhexyl cyclohexanecarboxylate serves as an important intermediate in the synthesis of various compounds. Its structure allows for versatile reactions that can lead to the formation of more complex molecules.

  • Applications :
    • Pharmaceuticals : Acts as a building block for the synthesis of active pharmaceutical ingredients (APIs).
    • Agrochemicals : Used in the formulation of pesticides and herbicides.

Research has indicated that derivatives of cyclohexanecarboxylic acids can enhance the efficacy of these compounds while maintaining low toxicity profiles .

Research Studies

Several studies have highlighted the dynamic processes involving 2-Ethylhexyl cyclohexanecarboxylate:

  • A notable study employed high-pressure NMR spectroscopy to investigate the relaxation dynamics of this compound in complex liquids. The findings provided insights into molecular interactions and transport properties, which are crucial for understanding its behavior in various applications .

Comparative Analysis with Other Plasticizers

To better understand the advantages of using 2-Ethylhexyl cyclohexanecarboxylate as a plasticizer, a comparative analysis with other common plasticizers is presented below:

Property/Plasticizer2-Ethylhexyl CyclohexanecarboxylateDEHP (Di(2-ethylhexyl) phthalate)DINP (Diisononyl phthalate)
Toxicity LevelLowModerateModerate
Compatibility with PolymersHighHighModerate
BiocompatibilityExcellentPoorModerate
Application AreasMedical, Food Packaging, ToysGeneral PlasticsGeneral Plastics

This table illustrates that while traditional plasticizers like DEHP and DINP have been widely used, they often come with higher toxicity concerns compared to 2-Ethylhexyl cyclohexanecarboxylate.

Comparison with Similar Compounds

Ethyl Cyclohexanecarboxylate (CAS: 3289-28-9)

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.22 g/mol
  • Applications : Used as a flavoring agent (FEMA 3544) due to its mild, fruity odor .
  • Key Differences :
    • Simpler structure with a shorter ethyl ester chain.
    • Lower molecular weight and volatility compared to 2-ethylhexyl derivatives.
    • Lacks the branched 2-ethylhexyl group, reducing its utility as a plasticizer.

Ethyl 2-Oxocyclohexanecarboxylate (CAS: 1655-07-8)

  • Molecular Formula : C9H14O3
  • Molecular Weight : 170.21 g/mol
  • Applications : Intermediate in organic synthesis, particularly for ketone-containing compounds .
  • Key Differences :
    • Contains a ketone group (2-oxo) on the cyclohexane ring, increasing reactivity.
    • Smaller size limits use in polymer formulations but enhances versatility in pharmaceuticals.

Di-(2-Ethylhexyl) Adipate (CAS: 103-23-1)

  • Molecular Formula : C22H42O4
  • Molecular Weight : 370.57 g/mol
  • Applications : Common plasticizer for PVC, improving flexibility and durability .
  • Key Differences: Bifunctional ester with two 2-ethylhexyl groups linked by adipic acid. Higher molecular weight and thermal stability compared to mono-esters like 2-ethylhexyl cyclohexanecarboxylate.

2-Ethylhexyl Acrylate (CAS: 103-11-7)

  • Molecular Formula : C11H20O2
  • Molecular Weight : 184.28 g/mol
  • Applications: Monomer in acrylic polymers for adhesives and coatings .
  • Key Differences :
    • Contains an acrylate group, enabling polymerization.
    • More reactive due to the double bond, unlike saturated cyclohexanecarboxylates.

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Structural Feature
2-Ethylhexyl Cyclohexanecarboxylate 63302-64-7 C15H26O2 238.37 Coatings Branched 2-ethylhexyl ester
Ethyl Cyclohexanecarboxylate 3289-28-9 C9H16O2 156.22 Flavoring agent Straight-chain ethyl ester
Ethyl 2-Oxocyclohexanecarboxylate 1655-07-8 C9H14O3 170.21 Organic synthesis Cyclohexanone backbone
Di-(2-Ethylhexyl) Adipate 103-23-1 C22H42O4 370.57 PVC plasticizer Bifunctional adipate ester
2-Ethylhexyl Acrylate 103-11-7 C11H20O2 184.28 Acrylic polymers Polymerizable acrylate group

Reactivity and Stability

  • 2-Ethylhexyl Cyclohexanecarboxylate : Saturated ester with high stability; resistant to hydrolysis under mild conditions .
  • Ethyl 2-Oxocyclohexanecarboxylate : Reactive ketone group participates in condensation and nucleophilic addition reactions .
  • 2-Ethylhexyl Acrylate : Susceptible to radical polymerization, requiring inhibitors for storage stability .

Environmental Impact

  • Di-(2-Ethylhexyl) Phthalate (CAS: 117-84-0) : Persistent environmental pollutant with bioaccumulation risks .
  • 2-Ethylhexyl Nitrate (JP-8 fuel additive) : Improves cetane number in diesel but poses combustion toxicity risks .

Preparation Methods

Reaction Mechanism and Catalysts

The esterification of cyclohexanecarboxylic acid with 2-ethylhexanol proceeds via a nucleophilic acyl substitution mechanism, typically catalyzed by Brønsted acids such as sulfuric acid or p-toluenesulfonic acid. The latter is preferred for its reduced corrosivity and higher selectivity. In a representative procedure, equimolar amounts of cyclohexanecarboxylic acid and 2-ethylhexanol are refluxed at 110–130°C under anhydrous conditions, with azeotropic removal of water shifting the equilibrium toward ester formation. Catalyst loadings of 1–5 mol% p-toluenesulfonic acid monohydrate yield conversions exceeding 90% within 5 hours.

Table 1: Performance of Acid Catalysts in Esterification

CatalystTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic acid110564.8
Sulfuric acid130658.2

Solvent and Reflux Systems

Toluene is commonly employed as a solvent due to its ability to form a low-boiling azeotrope with water, facilitating efficient water removal. Reactions conducted without solvent exhibit slower kinetics, as highlighted by a 63% conversion when using a standard reflux condenser.

Heterogeneous Catalysis Methods

Sulfated Ferum-Promoted Zirconia (ZFS)

ZFS catalysts, characterized by tetragonal phase structures and pyrosulfate groups (S=O), demonstrate high activity in esterification reactions. At 90°C, ZFS achieves 85% conversion of acrylic acid to 2-ethylhexyl acrylate within 8 hours. While direct data for cyclohexanecarboxylate synthesis is limited, analogous mechanisms suggest comparable performance, with catalyst stability up to 570°C.

Titanium Isopropoxide

Titanium-based Lewis acids, such as titanium isopropoxide, enhance reaction rates by activating the carboxylic acid. In adipic acid esterification, loadings of 0.02 g titanium catalyst reduce reaction times by 40% compared to acid catalysis.

Alternative Synthesis Pathways

Combined Dehydration-Alkoxycarbonylation

A novel approach combines cyclohexanol dehydration and alkoxycarbonylation in a single reactor. Using a Pd(OAc)2_2–PPh3_3–p-toluenesulfonic acid system at 110°C and 2.1 MPa CO pressure, cyclohexene intermediates react with cyclohexanol to yield 2-ethylhexyl cyclohexanecarboxylate at 64.8% yield. Challenges include byproduct formation from ester hydrolysis, necessitating precise control over water content.

Reaction Optimization Parameters

Temperature and Molar Ratios

Optimal molar ratios of 1:2.5 (acid:alcohol) balance reactivity and excess alcohol recovery. Elevated temperatures (110–130°C) improve kinetics but risk side reactions, as evidenced by a 15% yield drop at 150°C.

Table 2: Impact of Temperature on Yield

Temperature (°C)Conversion (%)
9070
11085
13058

Purification Techniques

Vacuum distillation (0.1–1 mmHg, 150–170°C) isolates the ester from unreacted alcohol and acid. Column chromatography is reserved for high-purity requirements, though it incurs greater solvent costs.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR)

1H^{1}\text{H} NMR spectra exhibit distinct signals at δ 4.0–4.2 ppm (ester OCH2_2) and δ 2.2–2.5 ppm (cyclohexyl CH2_2). 13C^{13}\text{C} NMR confirms the ester carbonyl at δ 173–175 ppm.

Infrared Spectroscopy (IR)

A strong C=O stretch at 1720–1740 cm1^{-1} and absence of the carboxylic acid O-H stretch (2500–3300 cm1^{-1}) verify complete esterification.

Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular ion peak at m/z 238.36 (C15_{15}H26_{26}O2_2) and fragmentation patterns (e.g., loss of 2-ethylhexanol) confirm molecular weight and structure.

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for 2-ethylhexyl cyclohexanecarboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via acid-catalyzed esterification of cyclohexanecarboxylic acid with 2-ethylhexanol. Key parameters include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (typical loading: 1–5 mol%) .
  • Reaction conditions : Reflux under anhydrous conditions (110–130°C) with azeotropic removal of water to shift equilibrium toward ester formation .
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg, boiling point ~150–170°C) or column chromatography for high purity .
    • Optimization : Monitor reaction progress via FT-IR (disappearance of carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) or GC-MS.

Q. Which analytical techniques are critical for characterizing 2-ethylhexyl cyclohexanecarboxylate, and what spectral benchmarks should researchers expect?

  • Key techniques :

  • NMR :
  • ¹H NMR : δ 0.8–1.7 ppm (alkyl chain protons), δ 2.2–2.5 ppm (cyclohexyl CH₂ adjacent to ester), δ 4.0–4.2 ppm (ester OCH₂) .
  • ¹³C NMR : δ 173–175 ppm (ester carbonyl), δ 60–70 ppm (OCH₂) .
  • IR : Strong C=O stretch at ~1720–1740 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z corresponding to molecular weight (C₁₅H₂₆O₂: 238.36 g/mol) and fragmentation patterns (e.g., loss of 2-ethylhexanol) .
    • Validation : Compare with spectral data from PubChem or NIST Chemistry WebBook .

Q. How can researchers assess the hydrolytic stability of 2-ethylhexyl cyclohexanecarboxylate under varying pH and temperature conditions?

  • Experimental design :

  • Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C .
  • Monitor degradation via HPLC or GC to quantify residual ester and hydrolysis products (cyclohexanecarboxylic acid and 2-ethylhexanol) .
  • Kinetic analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics.

Q. What safety protocols are essential for handling 2-ethylhexyl cyclohexanecarboxylate in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers away from oxidizers and heat sources .
  • Refer to SDS for emergency measures (e.g., spill cleanup with inert absorbents) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the interaction of 2-ethylhexyl cyclohexanecarboxylate with biological or polymeric systems?

  • Approach :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular docking : Simulate binding affinity with proteins (e.g., enzymes) using AutoDock Vina; validate with in vitro assays .
  • Polymer compatibility : Analyze solubility parameters (Hansen solubility parameters) to predict miscibility with polymers like PVC or polyesters .

Q. What strategies resolve contradictions in toxicity data for 2-ethylhexyl esters, such as conflicting genotoxicity results?

  • Methodological refinement :

  • Follow OECD guidelines for in vitro assays (e.g., TG 487 micronucleus test) to ensure cytotoxicity controls and dose-range optimization .
  • Compare metabolic activation pathways using S9 liver fractions to assess pro-mutagenic potential .
  • Conduct longitudinal in vivo studies (rodent models) to evaluate chronic exposure effects .

Q. How can degradation pathways of 2-ethylhexyl cyclohexanecarboxylate in environmental or catalytic systems be mechanistically studied?

  • Advanced techniques :

  • LC-QTOF-MS : Identify transient intermediates (e.g., radicals or epoxides) during photolysis or ozonation .
  • Isotopic labeling : Use ¹³C-labeled ester to trace carbon fate in biodegradation studies .
  • Surface analysis : Employ XPS or TEM to characterize catalyst surfaces (e.g., TiO₂) in photocatalytic degradation .

Q. What role does 2-ethylhexyl cyclohexanecarboxylate play in modifying epoxy resin properties, and how can its efficacy be quantified?

  • Experimental framework :

  • Synthesize epoxy composites with 1–10 wt% ester additive; assess viscosity (Brookfield viscometer) and curing kinetics (DSC) .
  • Measure mechanical properties (tensile strength, modulus) per ASTM D638 and thermal stability via TGA .
  • Correlate structure-property relationships using SEM/AFM to analyze dispersion and crosslink density .

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